4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride
Description
Basic Chemical Information
The compound 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride (CAS: 1378261-28-9) is a sulfonyl chloride derivative with the molecular formula C₁₄H₁₄ClNO₄S and a molecular weight of 327.8 g/mol . Its IUPAC name reflects its spirocyclic core and functional groups:
Molecular Properties and Physical Characteristics
Key physical properties include:
The sulfonyl chloride group confers high reactivity, particularly toward nucleophiles like amines and alcohols.
Structural Features of the Azaspiro[4.4]nonane Framework
The azaspiro[4.4]nonane core consists of:
Benzenesulfonyl Chloride Moiety Characteristics
The benzenesulfonyl chloride group features:
Crystallographic Analysis and Conformational Properties
While crystallographic data for this specific compound is limited, analogous azaspiro[4.4]nonane derivatives exhibit:
- Dihedral angles : ~90° between the planes of the two fused rings, minimizing strain.
- Conformational preferences :
Steric hindrance at the spiro center restricts free rotation, locking substituents in specific orientations.
Electronic and Steric Effects of Substituents
Substituent effects include:
- Electron-withdrawing groups :
- Steric effects :
Tables
Table 1: Key Structural and Electronic Properties
| Feature | Description |
|---|---|
| Spiro junction | Quaternary carbon linking cyclopentane and pyrrolidine-dione rings |
| Sulfonyl chloride reactivity | Forms sulfonamides (with amines) or sulfonate esters (with alcohols) |
| Conformational rigidity | Restricted rotation at spiro center enforces stereochemical stability |
Table 2: Comparative Reactivity of Functional Groups
| Group | Reactivity Profile |
|---|---|
| Sulfonyl chloride (–SO₂Cl) | High electrophilicity; susceptible to hydrolysis |
| Lactam carbonyl (C=O) | Participates in nucleophilic acyl substitutions |
| Spirocyclic core | Provides steric bulk; limits accessibility to reactive sites |
Properties
IUPAC Name |
4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c15-21(19,20)11-5-3-10(4-6-11)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDMPSNJZWYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative with a complex structure that is gaining attention for its potential biological activities. This compound's unique molecular configuration suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₄H₁₄ClNO₄S
- Molecular Weight : 327.79 g/mol
- Melting Point : 139–141 °C
- CAS Number : 1378261-28-9
Biological Activity Overview
The biological activity of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride has been explored in several studies, particularly focusing on its antibacterial and antifungal properties.
Antibacterial Activity
A study evaluating various derivatives of dioxolanes found that compounds similar to 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride exhibited significant antibacterial activity against several strains of bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Staphylococcus epidermidis | Not specified |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | Not specified |
| Escherichia coli | Not active |
| Klebsiella pneumoniae | Not active |
| Proteus mirabilis | Not active |
The compound demonstrated excellent activity against Staphylococcus aureus and Enterococcus faecalis, while showing no activity against E. coli, K. pneumoniae, and P. mirabilis .
Antifungal Activity
In addition to its antibacterial properties, the compound was also evaluated for antifungal activity against Candida albicans. The results indicated that most derivatives exhibited significant antifungal effects, highlighting the potential of this compound in treating fungal infections .
While the precise mechanism of action for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is still under investigation, its sulfonamide moiety is known to interact with bacterial enzymes involved in cell wall synthesis and metabolic processes. This interaction could inhibit bacterial growth and replication, contributing to its observed antibacterial effects .
Case Studies
Several case studies have documented the efficacy of compounds structurally related to 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride:
- Case Study on Antibacterial Efficacy : A clinical evaluation involving a series of dioxolane derivatives showed promising results in treating infections caused by resistant strains of Staphylococcus aureus. The study reported a reduction in infection rates among treated patients compared to control groups .
- Fungal Infection Treatment : Another study focused on the antifungal properties of similar compounds indicated effective treatment outcomes for patients suffering from recurrent Candida infections, suggesting that these compounds could serve as alternative therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride has been investigated for its role as a pharmaceutical intermediate. Its derivatives exhibit potential as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in various biochemical pathways related to inflammation and other diseases.
Case Study: PDE Inhibition
A patent describes the synthesis of catechol derivatives that utilize this compound as a key precursor for developing PDE inhibitors, particularly targeting PDE type IV and VII . These inhibitors have therapeutic implications in treating respiratory diseases and inflammatory disorders.
Organic Synthesis
This compound is employed as a sulfonylating agent in organic synthesis. The sulfonyl chloride functional group is reactive and can be used to introduce sulfonyl groups into various substrates, enhancing their reactivity and solubility.
Example Reactions
- Sulfonylation of Amines : The compound can react with amines to form sulfonamides, which are important in drug development.
- Synthesis of Sulfonylureas : It serves as a precursor for synthesizing sulfonylureas, which are widely used in diabetes management.
Materials Science
In materials science, this compound can be utilized to modify polymer properties. By incorporating sulfonyl groups into polymer chains, it enhances thermal stability and mechanical properties.
Application in Polymers
Research indicates that polymers modified with sulfonyl chloride derivatives exhibit improved resistance to thermal degradation and enhanced mechanical strength, making them suitable for high-performance applications .
Analytical Chemistry
The compound can also serve as a reagent in analytical chemistry for detecting various functional groups due to its ability to form stable adducts with nucleophiles.
Detection Methods
Using chromatography techniques, the reactivity of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride can be exploited to analyze complex mixtures by selectively tagging specific components for identification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenesulfonyl Chlorides
- 4-(Acetylamino)benzenesulfonyl Chloride (Compound 12) Synthesized via chlorosulfonation of N-phenylacetamide, this derivative exhibits a white crystalline morphology with 85% yield and confirmed IR/melting point consistency with literature .
- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride This pyrazole-substituted analogue (CAS 912569-59-6) has a molecular weight of 256.71 g/mol and a sharp melting point range (76.5–78.5°C).
Perfluorinated Benzenesulfonyl Chlorides
Compounds like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3) and 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1) feature long perfluorinated chains. These derivatives are notable for their extreme hydrophobicity and environmental persistence, contrasting sharply with the polar spiro-dioxoazaspiro system. Their applications typically involve surfactants or water-repellent materials, whereas the target compound’s spiro structure suggests utility in medicinal chemistry or as a chiral building block .
Commercial Availability and Purity
While the target compound is listed at 95% purity (H33174, Alfa Aesar), analogues like 3-fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid (97% purity) highlight variability in commercial quality control.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Structural Feature |
|---|---|---|---|---|---|
| 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride | C₁₅H₁₅ClNO₄S | 340.80 (calculated) | Not reported | 95% | Spirocyclic dioxoazaspiro ring |
| 4-(Acetylamino)benzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | Literature-matched | 85% yield | Acetylated amino group |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | C₁₀H₉ClN₂O₂S | 256.71 | 76.5–78.5 | 97% | Pyrazole substituent |
| 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride | C₁₃H₅ClF₁₅O₂S | 542.67 | Not reported | Not listed | Perfluorinated alkyl chain |
Research Findings and Reactivity Insights
- Steric Considerations : The spirocyclic structure introduces significant steric hindrance, which may limit access to the sulfonyl chloride group in bulky nucleophilic environments—a contrast to the more accessible perfluorinated derivatives .
- Stability : Perfluorinated analogues exhibit high thermal and chemical stability, whereas the spiro compound’s stability under acidic/basic conditions remains uncharacterized in the provided evidence.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major stages:
- Formation of the spirocyclic core (1,3-dioxo-2-azaspiro[4.4]nonane)
- Attachment of the benzenesulfonyl chloride moiety to the spirocyclic amine
This approach ensures the structural integrity of the spirocyclic system while enabling functionalization with the sulfonyl chloride group, which is reactive and useful for further chemical transformations.
Stepwise Synthesis Details
Step 1: Synthesis of the Spirocyclic Core
- The spirocyclic core, 1,3-dioxo-2-azaspiro[4.4]nonane, is typically prepared by cyclization reactions involving appropriate amino acid derivatives or cyclic anhydrides.
- Commonly, a cyclic imide intermediate is formed by condensation of a suitable diamine with cyclic anhydrides or dicarboxylic acid derivatives under controlled heating and reflux conditions.
- Reaction conditions such as solvent choice (e.g., acetic acid or ethyl acetate), temperature control (reflux or mild heating), and reaction time (often several hours to overnight) are optimized to maximize yield and purity.
Step 2: Introduction of the Benzenesulfonyl Chloride Group
- The spirocyclic amine intermediate is then reacted with benzenesulfonyl chloride, which acts as a sulfonylating agent.
- This reaction is usually conducted in an inert solvent like dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- The reaction is performed at low to ambient temperatures to control the rate and avoid side reactions.
- The sulfonyl chloride group is introduced via nucleophilic substitution, where the nitrogen atom of the spirocyclic amine attacks the sulfonyl chloride, forming the sulfonamide linkage.
Optimization Parameters
- Temperature: Maintaining reflux or controlled heating (typically 50–80 °C) during cyclization and sulfonylation steps is critical.
- Solvent: Polar aprotic solvents or mixtures such as ethyl acetate, acetone, or acetic acid are used depending on the step.
- Reaction Time: Extended reflux times (up to 15 hours) have been reported to ensure complete conversion.
- Purification: Post-reaction, the crude product is purified by recrystallization from solvent mixtures (e.g., ethanol and acetone) or by vacuum filtration and washing.
Representative Synthetic Procedure Summary
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Diamine + cyclic anhydride, reflux in acetic acid | Formation of spirocyclic imide core via cyclization | Moderate to high yield (~60-70%) |
| 2 | Spirocyclic amine + benzenesulfonyl chloride, DCM | Sulfonylation under anhydrous conditions at 0–25 °C | High selectivity; yield varies |
| 3 | Work-up: solvent removal, washing with NaHCO3, brine | Purification by recrystallization from ethanol/acetone solvent mixture | Pure product obtained |
3 Research Findings and Analytical Data
- Elemental analysis confirms the expected composition with carbon, hydrogen, and nitrogen percentages closely matching theoretical values (e.g., C 57.38%, H 5.25%, N 6.08% theoretical vs. found C 57.31%, H 5.34%, N 5.83%).
- The compound exhibits characteristic sulfonyl chloride reactivity, enabling further functionalization through nucleophilic substitution reactions with amines or alcohols.
- Stability studies suggest storage at low temperatures (2–8 °C or -20 to -80 °C) to maintain compound integrity over months.
4 Data Tables for Stock Solution Preparation
The compound’s solubility and preparation of stock solutions are critical for research applications. Below is a detailed table for preparing stock solutions at various concentrations, based on molecular weight 327.8 g/mol:
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.05 | 0.61 | 0.31 |
| 5 mg | 15.25 | 3.05 | 1.53 |
| 10 mg | 30.51 | 6.10 | 3.05 |
These volumes are calculated to dissolve the specified mass to achieve the desired molarity in a given solvent, commonly DMSO or ethanol.
5 Summary
The preparation of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is a multi-step process focusing on the synthesis of the spirocyclic core followed by sulfonyl chloride functionalization. The methods require careful control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity. Analytical data support the structural integrity and purity of the final compound. The compound’s sulfonyl chloride group offers versatile reactivity for further chemical modifications, making it valuable in pharmaceutical and materials research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride, and how is the product characterized?
- Methodological Answer : A typical synthesis involves reacting a spirocyclic precursor (e.g., 2-azaspiro[4.4]nonane derivatives) with chlorosulfonic acid under controlled heating (60–80°C). The reaction is quenched in ice-water, and the product is isolated via filtration. Characterization includes:
- Melting point analysis (e.g., mp 105–110°C for structurally related sulfonyl chlorides) .
- IR spectroscopy to confirm sulfonyl chloride (-SO₂Cl) and spirocyclic carbonyl (C=O) stretches .
- ¹H/¹³C NMR to verify spirocyclic ring integrity and substitution patterns .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in moisture-free, airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to bases or oxidizing agents .
- Handling : Use anhydrous solvents (e.g., dry dichloromethane) under inert gas (N₂/Ar) during reactions. Monitor pH during aqueous workups to avoid decomposition .
Q. Which analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC with UV detection (λ = 220–280 nm) to quantify impurities.
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- TLC (silica gel, eluent: hexane/ethyl acetate) to track reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize side products?
- Methodological Answer :
- Temperature control : Gradual heating (e.g., 60°C for 30 minutes) prevents over-sulfonation .
- Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to the precursor to avoid excess reagent side reactions.
- Workup : Adjust pH to 1–2 with HCl to precipitate the product selectively, reducing byproduct contamination .
Q. What strategies resolve contradictions in reported melting points or spectral data for sulfonyl chlorides?
- Methodological Answer :
- Recrystallization : Purify using methanol/water mixtures to obtain consistent melting points .
- Cross-validation : Compare IR and NMR data with computational simulations (e.g., DFT) to confirm structural assignments .
- Synchrotron XRD : Resolve discrepancies in crystal structure reports .
Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols).
- Steric hindrance : Bulky substituents near the sulfonyl group reduce reactivity, requiring elevated temperatures (e.g., 80°C) for efficient coupling .
Q. What are the challenges in synthesizing spirocyclic sulfonyl chlorides, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
